6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyridine ring.
Amination: The amino group is introduced at the 2-position of the pyridine ring through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced at the 3-position of the pyridine ring.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloropyridine: Similar structure but lacks the carboxylic acid group.
6-Chloro-2-aminopyridine: Similar structure but lacks the pyridin-3-ylamino group.
3-Carboxy-2-aminopyridine: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride is unique due to the presence of both the chlorine atom and the carboxylic acid group on the pyridine ring, as well as the pyridin-3-ylamino group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-chloro-2-(pyridin-3-ylamino)pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2.ClH/c12-9-4-3-8(11(16)17)10(15-9)14-7-2-1-5-13-6-7;/h1-6H,(H,14,15)(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARAHVWGCHVQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=C(C=CC(=N2)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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